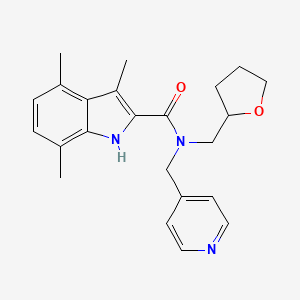

![molecular formula C15H14N4S B5543412 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5543412.png)

5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tetrazole derivatives, including those resembling 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole, involves strategic chemical reactions that facilitate the formation of the tetrazole ring. For example, the photochemistry of related tetrazole compounds has been explored under various conditions, leading to clean photodecomposition and the formation of carbodiimides as sole photoproducts. This demonstrates the potential for highly specific synthesis pathways in the tetrazole family, which might be applicable to the synthesis of our compound of interest (Alawode et al., 2011).

Molecular Structure Analysis

Molecular structure determination, often through X-ray crystallography, reveals crucial details about the spatial arrangement of atoms within a molecule. Studies on similar tetrazole derivatives have uncovered that these molecules crystallize in various space groups, with tetrazole rings being essentially planar. The aryl rings attached at specific positions on the tetrazole show no conjugation to the tetrazole groups, suggesting a distinct separation of electronic structures which could be inferred for 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical behavior of tetrazole derivatives under various conditions can lead to a variety of reaction pathways and products. For example, the electrochemical oxidation of dihydroxybenzenes in the presence of a tetrazole compound has been shown to proceed through an electrooxidative/Michael-type sequential reaction, resulting in polyfunctional tetrazolic thioethers. This suggests that 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole may also engage in complex chemical reactions under specific conditions (Khodaei et al., 2008).

Physical Properties Analysis

The physical properties of tetrazole compounds, such as melting points, solubility, and crystalline structure, are crucial for their handling and application in various fields. While specific data on 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole is not provided, analogous compounds exhibit behaviors characteristic of solid organic compounds, including defined melting points and crystalline structures that can be elucidated through techniques like X-ray diffraction and differential scanning calorimetry.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to participate in specific chemical reactions, define the utility of tetrazole derivatives. The clean photodecomposition of related compounds to form stable end products underlines the potential for specific, clean reactions in the synthesis and application of tetrazole derivatives. This aspect is crucial for understanding the reactivity and potential uses of 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole in various scientific and industrial contexts (Alawode et al., 2011).

Scientific Research Applications

Clean Photodecomposition

A study explored the photochemistry of tetrazole derivatives, revealing a clean photodecomposition process that involves the expulsion of dinitrogen and sulfur to form carbodiimides as the sole photoproducts. This process has potential applications in industrial, agricultural, and medicinal fields due to the clean decomposition of these compounds to photostable end products (Olajide E. Alawode, C. Robinson, & S. Rayat, 2011).

Novel Liquid Crystals

Another study reported the synthesis and characterization of new tetrazole derivatives exhibiting liquid crystalline behavior. These compounds, which contain two alkyl chains and exhibit nematic and smectic mesophases, could be utilized in the development of new liquid crystal materials (Muhammad Tariq et al., 2013).

Insecticidal Activity

Tetrazole-linked triazole derivatives were synthesized and tested for their insecticidal activity against Plodia interpunctella, with several compounds showing significant activity. This highlights the potential of tetrazole derivatives in developing new insecticidal agents (S. Maddila, Ramakanth Pagadala, & S. Jonnalagadda, 2015).

Electrochemical Applications

Research into the electrochemical oxidation of dihydroxybenzenes in the presence of 1-phenyl-5-mercaptotetrazole unveiled a pathway for synthesizing polyfunctional tetrazolic thioethers. This method, noted for its high atom economy and environmental friendliness, could be relevant in various electrochemical applications (M. Khodaei, A. Alizadeh, & Narges Pakravan, 2008).

Docking Studies and COX-2 Inhibition

Docking studies on tetrazole derivatives have been conducted to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme, indicating their potential as COX-2 inhibitors. Such studies are crucial for drug discovery and development processes (B. Al-Hourani et al., 2015).

Future Directions

Mechanism of Action

Mode of Action

Environmental factors and pharmacokinetics play crucial roles in determining its effectiveness . If you need more detailed information or have any other questions, feel free to ask! 😊

properties

IUPAC Name |

5-[(4-methylphenyl)methylsulfanyl]-1-phenyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-12-7-9-13(10-8-12)11-20-15-16-17-18-19(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNSSQKKKHZPHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-5-(p-tolylmethylsulfanyl)tetrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

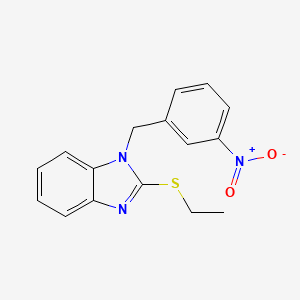

![N'-(3-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5543329.png)

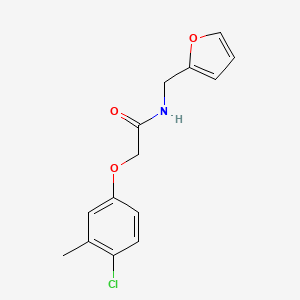

![4-{5-[(phenylthio)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5543349.png)

![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5543356.png)

![5,5-dimethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5543372.png)

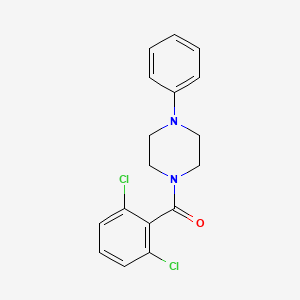

![5-chloro-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5543375.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 2-furoate](/img/structure/B5543403.png)

![N,N-dimethyl-2-({[3-(3-thienyl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5543411.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5543427.png)

![N-isopropyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5543430.png)

![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5543438.png)